Superior Suzuki-Miyaura Coupling Activity
In a head-to-head comparison of catalytic activity for the Suzuki-Miyaura cross-coupling of heteroaryl bromides with phenylboronic acid, the palladium complex POPd, which incorporates the di-tert-butylphosphinous acid ligand, demonstrated superior performance [1]. The study found the ligand system to be more active than structurally related dipalladium complexes POPd1 and POPd2, as well as the commonly used catalysts Pd(PPh3)4 and Pd2(dba)3 [1].
| Evidence Dimension | Catalytic Activity in Suzuki Cross-Coupling |
|---|---|
| Target Compound Data | POPd (Palladium complex with di-tert-butylphosphinous acid ligand) |
| Comparator Or Baseline | POPd1, POPd2, Pd(PPh3)4, Pd2(dba)3 |
| Quantified Difference | More active than the same family derived catalysts dipalladium complexes POPd1 and POPd2, and other two kinds of Pd-catalysts Pd(PPh3)4 and Pd2(dba)3. |
| Conditions | Suzuki cross-coupling of heteroaryl bromides with phenylboronic acid in water/alcoholic solvents, room temperature, with phase transfer catalyst TBAB or PEG [1]. |
Why This Matters
This direct activity comparison provides a scientific basis for selecting POPd (and by extension, its di-tert-butylphosphinous acid ligand) over other Pd precatalysts when higher reaction rates or yields are required for challenging heteroaryl bromide substrates.
- [1] Li, B.; Wang, C.; Chen, G.; Zhang, Z. Palladium-phosphinous acid complexes catalyzed Suzuki cross-coupling reaction of heteroaryl bromides with phenylboronic acid in water/alcoholic solvents. *Journal of Environmental Sciences*, 2013, 25(6), 1083-1088. View Source
